molecular formula C11H9ClF3NO3 B13192787 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13192787
M. Wt: 295.64 g/mol
InChI Key: HGFZTDXFGNPGQV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a trifluoroethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Trifluoroethyl Group: The phenoxy intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding hydroxymethyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-formylphenoxy)acetamide: Lacks the trifluoroethyl group.

    2-(4-chloro-2-formylphenoxy)-N-methylacetamide: Contains a methyl group instead of the trifluoroethyl group.

    2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)propionamide: Contains a propionamide group instead of the acetamide group.

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C11H9ClF3NO3

Molecular Weight

295.64 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H9ClF3NO3/c12-8-1-2-9(7(3-8)4-17)19-5-10(18)16-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)

InChI Key

HGFZTDXFGNPGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCC(=O)NCC(F)(F)F

Origin of Product

United States

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